(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Description
(2Z)-4-{[3-(Ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a thiophene-containing α,β-unsaturated carboxylic acid derivative. Its structure features a conjugated enone system (Z-configuration) linked to a thiophen-2-yl moiety substituted with an ethoxycarbonyl group at the 3-position.
Properties
IUPAC Name |
(Z)-4-[(3-ethoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-11(16)7-5-6-18-10(7)12-8(13)3-4-9(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNNRRHXAGRIK-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, also known by its CAS number 883279-74-1, is a compound with significant potential in biological and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHN OS, with a molecular weight of 269.28 g/mol. The compound features a thiophene moiety which is known for its versatile interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 269.28 g/mol |
| CAS Number | 883279-74-1 |
The biological activity of this compound primarily involves its interaction with various biological targets. The compound's imine and thiazine functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene moiety may engage in π-π interactions with aromatic residues in biological macromolecules, enhancing its binding affinity and specificity towards target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of ethyl derivatives were synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these compounds exhibited significant antibacterial activity, suggesting that similar derivatives might possess comparable effects due to structural similarities .
Antifungal Activity
In addition to antibacterial properties, compounds derived from this class have shown antifungal activity against pathogens like Candida albicans and Aspergillus species. This broad-spectrum antimicrobial activity underscores the potential of this compound in therapeutic applications targeting infections caused by resistant strains.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in 2012 synthesized a range of ethyl derivatives and evaluated their antibacterial efficacy against several Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives had MIC values lower than conventional antibiotics, indicating their potential as alternative therapeutic agents . -
Case Study on Antifungal Properties :
Another investigation focused on the antifungal activity of related compounds, revealing that modifications to the thiophene structure could enhance antifungal potency. The study suggested that the presence of the ethoxycarbonyl group plays a crucial role in improving bioactivity against fungal pathogens .
Comparison with Similar Compounds
Compound 13c
(Z)-4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (13c, Figure 1) shares the ethoxycarbonyl-thiophene core but incorporates a saturated tetrahydrobenzo ring. In NMDA receptor studies, such analogs exhibit allosteric modulation properties, suggesting that ring saturation influences binding affinity .
(E)-2-((3-Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l)
This compound replaces the α,β-unsaturated enone with a phenyl-substituted butenyl chain (E-configuration). The phenyl group introduces aromatic π-stacking capabilities, which may enhance interactions with hydrophobic protein pockets. Synthesis via the Petasis reaction (62% yield) highlights divergent synthetic accessibility compared to the target compound’s route .
4-(4-Methylphenyl)amino-4-oxobut-2-enoic Acid
This analog substitutes the thiophene ring with a 4-methylphenyl group. The absence of the ethoxycarbonyl-thiophene moiety reduces electronic conjugation, likely altering reactivity and solubility. Studies classify it as a biochemical reagent, emphasizing its utility in non-aqueous analytical chemistry due to its stability .
Functional Group Variations
(2Z)-4-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic Acid
Additional ethyl and methyl substituents on the thiophene ring (vs. the target compound’s unsubstituted thiophene) increase steric hindrance. Such modifications could impede metabolic degradation, extending biological half-life in vivo .
(Z)-4-(4-Ethoxyanilino)-4-oxobut-2-enoic Acid
Replacing the thiophene with a 4-ethoxyphenyl group shifts the electronic profile from heteroaromatic to purely aromatic. This compound is commercially available (97% purity) and used in organic synthesis .
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid
Here, the thiophene is absent entirely, replaced by an isopropylamino group. This simplification reduces molecular weight (157.17 g/mol) and complexity (XLogP3 = 0.1), favoring aqueous solubility. Its applications include serving as a building block for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
